

Automated Synthesis of LNA-Modified Oligonucleotides: Application Notes and Protocols

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Compound of Interest		
Compound Name:	LNA-A(Bz) amidite	
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Introduction

Locked Nucleic Acid (LNA) phosphoramidites are bicyclic nucleotide analogs that exhibit unprecedented thermal stability and hybridization affinity towards complementary DNA and RNA targets. This enhanced binding affinity makes LNA-modified oligonucleotides powerful tools in a wide range of research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes. Automated solid-phase synthesis allows for the efficient and reproducible production of these modified oligonucleotides. This document provides detailed application notes and protocols for the successful automated synthesis of LNA-containing oligonucleotides.

Compared to standard DNA synthesis, the incorporation of LNA phosphoramidites requires optimized protocols to ensure high coupling efficiency and final product purity. The key modifications to the standard phosphoramidite chemistry involve longer coupling and oxidation times to accommodate the increased steric hindrance of the LNA monomers.

Reagents and Materials

Successful automated synthesis of LNA oligonucleotides requires high-quality reagents and appropriate solid supports.



Reagent Preparation and Storage



Reagent	Supplier Recommendations & Preparation	Storage
LNA Phosphoramidites	Dissolve in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.05 - 0.1 M). The 5-Me-C LNA variant may require a solution of 25% THF in acetonitrile for complete dissolution. Ensure all handling is performed under an inert, anhydrous atmosphere.	2-8°C under inert gas (Argon or Helium).
DNA Phosphoramidites	Dissolve in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M).	2-8°C under inert gas.
Activator	5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are commonly used. Dissolve in anhydrous acetonitrile to the recommended concentration (e.g., 0.25 M for ETT). DCI is less acidic and can reduce coupling times.	Room temperature in a sealed, anhydrous bottle.
Deblocking Solution	3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in dichloromethane (DCM).	Room temperature in a sealed, acid-resistant bottle.



Capping Reagents	Cap A (Acetic Anhydride/Pyridine or Lutidine/THF) and Cap B (N- Methylimidazole/THF).	Room temperature in sealed, anhydrous bottles.
Oxidizing Solution	0.02 M lodine in THF/Water/Pyridine.	Room temperature in a sealed, light-protected bottle.
Anhydrous Acetonitrile	Use high-purity, low water content (<30 ppm) acetonitrile for all reagent preparations and washes.	Room temperature in a sealed, anhydrous bottle.
Solid Support	Controlled Pore Glass (CPG) is commonly used. The pore size should be selected based on the desired oligonucleotide length (e.g., 500 Å for up to 50-mers, 1000 Å for longer sequences).	Room temperature in a desiccator.

Automated Synthesis Protocol

The automated synthesis of LNA oligonucleotides follows the same fundamental four-step cycle as standard DNA synthesis: deblocking, coupling, capping, and oxidation. However, the parameters for the coupling and oxidation steps are modified to ensure efficient incorporation of the LNA monomers.

Synthesis Cycle Parameters

The following table provides recommended synthesis cycle parameters for a standard automated DNA synthesizer. These may need to be optimized depending on the specific synthesizer model and the sequence being synthesized.



Step	Reagent(s)	Wait Time (seconds)	Comments
1. Deblocking	3% TCA or DCA in DCM	60 - 90	Removes the 5'-DMT protecting group from the growing oligonucleotide chain.
2. Coupling	LNA/DNA Phosphoramidite + Activator	180 - 300	LNA phosphoramidites are more sterically hindered and require a longer coupling time for high efficiency.
3. Capping	Сар А + Сар В	30	Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
4. Oxidation	0.02 M lodine Solution	45 - 60	The phosphite triester linkage is oxidized to a more stable phosphate triester. A longer oxidation time is recommended for LNA-containing linkages.

Experimental Workflow: Automated LNA Oligonucleotide Synthesis

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